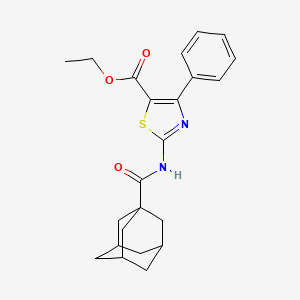

Ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate

カタログ番号 B2996420

CAS番号:

305852-22-6

分子量: 410.53

InChIキー: ACWPLRMTUOBOBY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound. It is a derivative of adamantane, which is the simplest diamondoid . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is both rigid and virtually stress-free . The molecule is the most stable isomer of C10H16 . More specific physical and chemical properties of Ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate are not available in the search results.科学的研究の応用

- The adamantane moiety in this compound contributes to its stability and lipophilicity. Researchers have explored its potential as a scaffold for designing novel drugs. By modifying the phenyl and thiazole moieties, scientists can create analogs with improved pharmacological properties. These derivatives may exhibit antiviral, anticancer, or anti-inflammatory activities .

- The thiazole ring in Ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate suggests potential antimicrobial properties. Researchers investigate its effectiveness against bacteria, fungi, and other pathogens. Structural modifications can enhance its selectivity and potency .

- Adamantane derivatives play a role in creating new materials. By incorporating this compound into polymers or nanodiamond-based structures, researchers aim to develop robust materials for various applications. These could include drug delivery carriers, sensors, or even diamondoid-based materials with unique properties .

- The reactivity of unsaturated adamantane derivatives makes them valuable in catalytic processes. Researchers explore their use as catalysts for specific reactions, such as C–C bond formation or hydrogenation. Understanding their electronic structure aids in designing efficient catalysts .

- The adamantane core can serve as a recognition element in surface-functionalized materials. Scientists have investigated its use in biosensors, gas sensors, and molecular recognition platforms. By attaching specific functional groups, they tailor the compound for selective binding to target molecules .

- Ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate can participate in host-guest interactions. Researchers study its inclusion in cyclodextrins or other supramolecular assemblies. These systems have applications in drug delivery, separations, and molecular recognition .

Drug Discovery and Medicinal Chemistry

Antimicrobial Agents

Materials Science and Nanotechnology

Catalysis and Organic Synthesis

Surface Recognition and Sensors

Supramolecular Chemistry and Host-Guest Interactions

特性

IUPAC Name |

ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-2-28-20(26)19-18(17-6-4-3-5-7-17)24-22(29-19)25-21(27)23-11-14-8-15(12-23)10-16(9-14)13-23/h3-7,14-16H,2,8-13H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWPLRMTUOBOBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)

![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2996345.png)

![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2996349.png)

![2-Chloro-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B2996353.png)